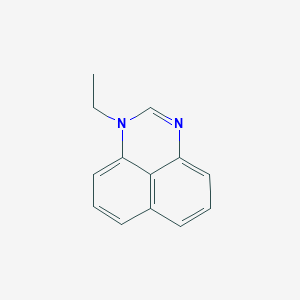

1-Ethyl-1H-perimidine

Description

Historical Trajectories in Perimidine Chemistry Research

The journey of perimidine chemistry began in the late 19th century, with the first synthesis reported in 1874. nih.gov However, it was the comprehensive work of Sachs in 1909 that laid a more substantial foundation for the field. nih.gov For a considerable period, research progressed at a modest pace. The last couple of decades, however, have witnessed a significant surge in interest, elevating perimidines to a prominent and independent area within heterocyclic chemistry. nih.gov This renaissance is driven by the recognition of their potential in various scientific and industrial domains. nih.govnih.gov

Foundational Principles of Perimidine Structural Architecture

The core of a perimidine is a tricyclic aromatic system where a six-membered ring containing two nitrogen atoms at positions 1 and 3 is fused to a naphthalene (B1677914) ring. nih.gov This arrangement leads to a unique distribution of electron density. The heteroaromatic ring exhibits nucleophilic characteristics, while the naphthalene part is susceptible to electrophilic substitution reactions such as halogenation, acylation, and sulfonation. nih.gov The nitrogen atoms play a crucial role, with the lone pair of electrons on the pyrrole-like nitrogen participating in the π-system of the molecule. ingentaconnect.com The structure of perimidine facilitates the delocalization of pi-electrons across the three rings, which is fundamental to its chemical behavior and properties. nih.gov

Rationales for Investigating N-Alkyl Perimidines in Advanced Organic Chemistry

The introduction of alkyl groups, such as an ethyl group at the N1 position to form compounds like 1-Ethyl-1H-perimidine, significantly influences the molecule's properties. N-alkylation can alter the electronic and steric characteristics of the perimidine system. nih.gov This modification is a key strategy for tuning the compound's reactivity, solubility, and potential for forming complexes with other molecules. ontosight.aiontosight.ai For instance, N-alkylation prevents the formation of certain intramolecular hydrogen bonds that can be present in unsubstituted perimidines, thereby affecting their conformational flexibility. nih.gov The investigation of N-alkyl perimidines is driven by the prospect of creating novel materials with tailored electronic and optical properties, as well as developing new catalysts and biologically active agents. materialsciencejournal.orgontosight.ai The ability to systematically modify the structure through N-alkylation provides a powerful tool for structure-activity relationship studies, which are crucial in fields like medicinal chemistry and materials science. nih.govontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

27228-30-4 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1-ethylperimidine |

InChI |

InChI=1S/C13H12N2/c1-2-15-9-14-11-7-3-5-10-6-4-8-12(15)13(10)11/h3-9H,2H2,1H3 |

InChI Key |

CQHQYCYSGAZQKE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=CC=CC3=C2C1=CC=C3 |

solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 1h Perimidine and Cognate Perimidine Scaffolds

Direct and Indirect Synthetic Pathways to the Perimidine Nucleus

The formation of the perimidine scaffold, a peri-naphtho-fused pyrimidine (B1678525) system, is most commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) with a suitable one-carbon unit. nih.govtandfonline.com This approach forms the basis of several direct and indirect synthetic strategies.

Cyclocondensation Strategies Involving 1,8-Diaminonaphthalene and Carbonyl Precursors

The most prevalent method for constructing the perimidine ring system involves the cyclocondensation reaction between 1,8-diaminonaphthalene and various carbonyl compounds. nih.gov This reaction is versatile, accommodating a range of aldehydes and, in some cases, ketones to produce 2-substituted perimidines and 2,3-dihydro-1H-perimidines, respectively. nih.govtandfonline.com

The general mechanism proceeds through the initial formation of a Schiff base between one of the amino groups of 1,8-diaminonaphthalene and the carbonyl carbon. nih.gov This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a cyclic intermediate. nih.gov Subsequent dehydration or oxidation yields the aromatic perimidine ring. nih.govresearchgate.net

A variety of reaction conditions have been developed to optimize this transformation, including the use of different solvents and catalysts. For instance, reactions can be carried out in ethanol (B145695) at room temperature or reflux, and in some cases, under solvent-free conditions. nih.govtandfonline.com The choice of carbonyl precursor significantly influences the substituent at the 2-position of the resulting perimidine. Aromatic aldehydes are commonly used, affording 2-arylperimidines in good to high yields. tandfonline.com However, the use of aliphatic aldehydes and ketones can sometimes result in lower yields or require more forcing conditions. tandfonline.com

Table 1: Examples of Carbonyl Precursors in Perimidine Synthesis

| Carbonyl Precursor | Resulting Perimidine Derivative | Reference |

| Aromatic Aldehydes | 2-Aryl-1H-perimidines | tandfonline.com |

| Ketones | 2,2-Disubstituted-2,3-dihydro-1H-perimidines | nih.gov |

| Carboxylic Acids | 2-Substituted-1H-perimidines | nih.gov |

| Acid Chlorides | 2-Substituted-1H-perimidines | nih.gov |

| Anhydrides | 2-Substituted-1H-perimidines | nih.gov |

This table is generated based on information from the text and is for illustrative purposes.

Ring-Closing Approaches for Perimidine Scaffold Construction

Beyond the direct condensation with carbonyl compounds, other ring-closing strategies have been employed to construct the perimidine scaffold. These methods often involve the formation of one of the nitrogen-carbon bonds in a separate step prior to the final ring closure. While less common than the direct condensation methods, these approaches can offer alternative pathways to specific perimidine derivatives. Ring-closing metathesis, for example, is a powerful tool for the formation of various heterocyclic rings, although its specific application to perimidine synthesis is less documented in readily available literature. youtube.comprinceton.edu

N-Ethylation Protocols for the Synthesis of 1-Ethyl-1H-perimidine

Once the perimidine nucleus is formed, the introduction of an ethyl group at one of the nitrogen atoms is required to obtain this compound. This is typically achieved through N-alkylation reactions.

Regioselective Alkylation Techniques for Perimidine Nitrogen Atoms

The perimidine scaffold contains two nitrogen atoms, and in an unsubstituted 1H-perimidine, these are chemically equivalent. However, the presence of a substituent at the 2-position can influence the regioselectivity of N-alkylation. Achieving regioselective alkylation, where the ethyl group is introduced specifically at the desired nitrogen atom, is a key challenge.

Alkylation is generally accomplished using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent can play a crucial role in directing the regioselectivity of the reaction. For other nitrogen-containing heterocycles like pyrimidines and pyridines, various methods for regioselective alkylation have been developed, which could potentially be adapted for perimidine synthesis. acs.orgtandfonline.comnih.govnih.govtandfonline.com These methods often involve the use of specific catalysts or directing groups to control the site of alkylation.

Precursor-Based Derivatization for N-Ethyl Functionality

An alternative strategy for obtaining N-ethylated perimidines involves introducing the ethyl group at an earlier stage of the synthesis. This could involve the use of an N-ethylated derivative of 1,8-diaminonaphthalene as a starting material. However, the synthesis of such precursors can be challenging. A more common approach is to perform the N-alkylation on a pre-formed perimidine derivative. For instance, a 2-substituted perimidine can be synthesized first, followed by N-ethylation. nih.gov

Catalytic Systems in Perimidine Synthesis and Functionalization

Catalysis plays a pivotal role in the efficient and environmentally benign synthesis of perimidines. A wide array of catalysts have been investigated to improve reaction rates, yields, and selectivity.

Acid catalysts are frequently employed in the cyclocondensation reaction of 1,8-diaminonaphthalene with carbonyl compounds. nih.gov Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have been shown to be effective. nih.govmdpi.com In recent years, solid acid catalysts, such as nano-silica sulfuric acid, have gained prominence due to their ease of separation and reusability, contributing to greener synthetic protocols. tandfonline.com

Metal catalysts are also utilized, particularly in reactions involving functional group transformations on the perimidine ring. For instance, palladium catalysts are well-known for their utility in cross-coupling reactions, which could be applied to introduce various substituents onto the perimidine scaffold. scispace.com Furthermore, catalytic systems are crucial for N-alkylation reactions, where they can influence the regioselectivity of the process. google.com Nanocatalysts are also emerging as efficient tools in the synthesis of related heterocyclic systems like pyridopyrimidines, suggesting their potential applicability in perimidine chemistry as well. rsc.org

Table 2: Catalysts Used in Perimidine Synthesis

| Catalyst Type | Example | Application | Reference |

| Solid Acid | Nano-silica sulfuric acid | Cyclocondensation | tandfonline.com |

| Brønsted Acid | p-Toluenesulfonic acid | Cyclocondensation | mdpi.com |

| Lewis Acid | Phenyl boronic acid | Cyclocondensation | nih.gov |

| Nanocatalyst | Zirconium dioxide nanoparticles | Synthesis of related heterocycles | rsc.org |

This table is generated based on information from the text and is for illustrative purposes.

Employment of Transition Metal Catalysts

Transition metal catalysts are widely used in organic synthesis due to their efficiency and versatility. youtube.comnih.govresearchgate.net Several metal salts have proven effective in promoting the synthesis of perimidine derivatives.

Bismuth(III) Chloride (BiCl₃): This catalyst is an economical, low-toxicity, and environmentally benign option for perimidine synthesis. nih.gov It effectively catalyzes the reaction between 1,8-diaminonaphthalene and various ketones under ambient conditions in ethanol, producing excellent yields. tandfonline.comtandfonline.com The scope of this method includes aliphatic, aromatic, and alicyclic ketones. nih.gov Studies have shown that among various bismuth salts and solvents, BiCl₃ in ethanol provides optimal results. nih.gov

Ruthenium(III) Chloride (RuCl₃): RuCl₃ serves as a highly efficient catalyst for the synthesis of perimidine derivatives from ketones and 1,8-diaminonaphthalene. researchgate.net Using just 1 mol% of the catalyst in ethanol at a mild temperature of 40°C, a range of aromatic, heterocyclic, and aliphatic ketones can be converted to their corresponding perimidines in excellent yields. nih.gov

Ytterbium(III) Triflate (Yb(OTf)₃): As a potent Lewis acid, Ytterbium(III) triflate is an effective catalyst for synthesizing perimidine derivatives. nih.gov It facilitates the reaction between 1,8-diaminonaphthalene and different ketones in ethanol at room temperature, resulting in moderate to high yields. nih.gov This catalyst is known for its water tolerance and reusability, making it a valuable tool in organic synthesis. organic-chemistry.orgscribd.com

Copper(II) Nitrate (B79036) (Cu(NO₃)₂·6H₂O): This hydrated copper salt provides a facile and eco-friendly route to perimidines. nih.gov The reaction of 1,8-diaminonaphthalene with various aldehydes in the presence of a catalytic amount of copper(II) nitrate in ethanol at room temperature proceeds rapidly to afford high yields of 2,3-dihydro-1H-perimidines. nih.govresearchgate.nettandfonline.com Key advantages of this method include its operational simplicity, the use of an inexpensive and readily available catalyst, and short reaction times. researchgate.nettandfonline.com

Cobalt(II) (Co(II)): Cobalt-catalyzed methods offer a sustainable approach to perimidine synthesis. A well-defined cobalt(II) complex has been utilized for the acceptorless dehydrogenative annulation (ADA) of 1,8-diaminonaphthalene with a wide array of primary alcohols, including benzyl, heteroaryl, and aliphatic alcohols. rsc.orgrsc.org This method is also effective for the direct hydrogenative synthesis of 1H-perimidines starting from a dinitroarene and an aldehyde, tolerating many sensitive functional groups. nih.gov

| Catalyst | Reactants | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Bismuth(III) Chloride | 1,8-Diaminonaphthalene + Ketones | Ethanol | Ambient | Low toxicity, excellent yields, mild conditions. | nih.govtandfonline.com |

| Ruthenium(III) Chloride | 1,8-Diaminonaphthalene + Ketones | Ethanol | 40°C | High efficiency, low catalyst loading, excellent yields. | nih.govresearchgate.net |

| Ytterbium(III) Triflate | 1,8-Diaminonaphthalene + Ketones | Ethanol | Room Temp. | Potent Lewis acid, water tolerant, reusable. | nih.gov |

| Copper(II) Nitrate | 1,8-Diaminonaphthalene + Aldehydes | Ethanol | Room Temp. | Inexpensive, rapid reaction, high yields. | nih.govtandfonline.com |

| Cobalt(II) Complexes | 1,8-Diaminonaphthalene + Alcohols/Aldehydes | - | - | Sustainable, broad substrate scope, high functional group tolerance. | rsc.orgrsc.orgnih.gov |

Organic and Metal-Free Catalysis

The development of organocatalysis and metal-free catalytic systems aligns with the principles of green chemistry, avoiding the use of potentially toxic and expensive metals.

Sulfamic Acid: This solid acid catalyst has been used for the synthesis of perimidines from 1,8-diaminonaphthalene and aldehydes under solvent-free conditions at 70°C. nih.gov Sulfamic acid is recyclable, making this an eco-friendly and efficient method. nih.gov

Squaric Acid: As a water-soluble and reusable dibasic organocatalyst, squaric acid demonstrates high selectivity in the synthesis of perimidines. nih.gov The reaction between 1,8-diaminonaphthalene and ketones proceeds efficiently in water at 80°C with a 10 mol% catalyst loading, offering a sustainable and high-yielding protocol. nih.gov

Graphene Oxide: While not explicitly detailed for perimidine synthesis in the provided context, graphene oxide is a known carbocatalyst in various organic transformations, valued for its large surface area and potential for functionalization.

N-Bromosuccinimide (NBS): NBS is a versatile reagent in organic synthesis, often used for bromination and as an oxidant. Its application as a catalyst in perimidine synthesis provides a metal-free alternative, typically proceeding through the activation of the carbonyl component.

Application of Nanocatalysts in Enhanced Reaction Efficiency

Nanocatalysts offer significant advantages, including high surface-area-to-volume ratios, leading to enhanced catalytic activity, easier separation, and improved recyclability.

The use of nanocatalysts, such as nano-silica sulfuric acid, has been reported for the efficient cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes. researchgate.net These catalysts combine the benefits of heterogeneous catalysis with high efficiency, providing short reaction times, high yields, and environmental friendliness. researchgate.net Similarly, copper oxide nanoparticles synthesized via green methods have shown potential in various catalytic applications. researchgate.net

Sustainable and Green Chemistry Approaches in Perimidine Synthesis

Modern synthetic chemistry emphasizes the use of sustainable methods that reduce energy consumption, minimize waste, and utilize environmentally benign solvents.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In perimidine synthesis, MAOS has been successfully applied to the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids. researchgate.net This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry)

The use of ultrasonic irradiation can enhance reaction rates and yields in various chemical transformations. Ultrasound has been employed in the synthesis of coumarins using a Bismuth(III) chloride catalyst, a method that can be conceptually extended to perimidine synthesis. tandfonline.com Sonochemistry promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the chemical process.

Solvent-Free and Aqueous Reaction Environments

Eliminating organic solvents or replacing them with water is a primary goal of green chemistry.

Solvent-Free Synthesis: Several catalytic systems for perimidine synthesis have been adapted to work under solvent-free conditions. For instance, the reaction of 1,8-diaminonaphthalene with aldehydes catalyzed by sulfamic acid at elevated temperatures proceeds efficiently without a solvent. nih.gov This approach simplifies workup procedures and reduces chemical waste.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 2,3-dihydro-1H-perimidines has been effectively carried out in water using Indium(III) chloride (InCl₃) as a catalyst at ambient temperature. nih.gov Similarly, squaric acid has been shown to be an excellent organocatalyst for perimidine synthesis in water. nih.gov These methods are characterized by their high atom economy and environmental friendliness. nih.gov

| Approach | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted (MAOS) | Acid-catalyzed | Rapid reaction times, high yields. | researchgate.net |

| Ultrasound-Assisted | Bismuth(III) Chloride (conceptual) | Enhanced reaction rates. | tandfonline.com |

| Solvent-Free | Sulfamic Acid | Reduced waste, simplified workup, eco-friendly. | nih.gov |

| Aqueous Media | Indium(III) Chloride, Squaric Acid | Use of green solvent, high atom economy, mild conditions. | nih.gov |

Mechanochemical Activation (Grinding Techniques)

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, has emerged as a prominent green chemistry technique. researchgate.net This solvent-free or low-solvent approach often leads to shorter reaction times, higher yields, and simpler work-up procedures compared to traditional solution-phase synthesis.

The synthesis of perimidine derivatives through mechanochemical activation typically involves the grinding of 1,8-diaminonaphthalene with various aldehydes or ketones in a mortar and pestle. materialsciencejournal.org This method has been successfully applied to produce a range of 2-substituted-2,3-dihydro-1H-perimidines. While specific data on the synthesis of this compound via this method is not detailed in the reviewed literature, the general applicability of the protocol to various aldehydes suggests that propanal would be a suitable reactant to yield the desired ethyl-substituted product.

Several catalytic systems have been explored in conjunction with grinding techniques. For instance, a nano-γ-Al2O3/SbCl5 catalyst has been used for the solvent-free synthesis of perimidine derivatives at room temperature, achieving high yields. nih.gov The reaction proceeds by grinding 1,8-diaminonaphthalene with substituted aromatic aldehydes. nih.gov Another approach utilized carbon sulfonic acid as an efficient and recyclable catalyst under metal-free conditions, again employing a grinding technique to facilitate the cyclocondensation. researchgate.net

Research has also demonstrated the feasibility of catalyst-free mechanochemical synthesis. A novel protocol involving grinding 1,8-diaminonaphthalene and various aldehydes for just five minutes in a mortar and pestle resulted in moderate to excellent yields of 2,3-dihydro-1H-perimidines. materialsciencejournal.org

The table below summarizes the findings from various studies on the mechanochemical synthesis of perimidine derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| 1,8-Diaminonaphthalene | Aromatic Aldehydes | Nano-γ-Al2O3/SbCl5 | Grinding, Solvent-free, Room Temp. | Not Specified | High | nih.gov |

| 1,8-Diaminonaphthalene | Aromatic Aldehydes | Carbon Sulfonic Acid | Grinding, EtOH | Not Specified | Not Specified | researchgate.net |

| 1,8-Diaminonaphthalene | Aldehydes | None | Grinding, Mortar & Pestle | 5 min | Moderate to Excellent | materialsciencejournal.org |

Utilization of Biopolymer-Based and Recyclable Catalysts (e.g., Chitosan (B1678972) Hydrochloride, Biochar Sulfonic Acid)

The development of sustainable catalysts is a cornerstone of green chemistry. Biopolymers and modified bio-waste materials are attractive candidates due to their biodegradability, low cost, and potential for recycling.

Chitosan Hydrochloride:

Chitosan, a biopolymer derived from chitin, has been successfully employed as a catalyst in its hydrochloride salt form. Chitosan hydrochloride serves as a renewable, recyclable, and biodegradable heterogeneous catalyst for the one-pot synthesis of perimidine derivatives. researchgate.net This method provides a simple and green route, affording excellent yields in short reaction times. researchgate.net

The catalytic activity of chitosan hydrochloride has been demonstrated in the reaction of 1,8-diaminonaphthalene with various ketones in water, a green solvent, at 90 °C. nih.gov The protocol is noted for its easy work-up, low catalyst loading, and high green metric values. nih.gov The catalyst's reusability is a key feature; it can be recovered and reused for up to five cycles without a significant loss of activity, maintaining product yields of over 85%. researchgate.net The green credentials of this method are further supported by a calculated Atom Economy (AE) of 93.52% and a low E-factor of 0.04121. researchgate.net

The table below presents data on the chitosan hydrochloride-catalyzed synthesis of perimidines.

| Reactant 1 | Reactant 2 (Ketone) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,8-Diaminonaphthalene | Various Ketones | Chitosan Hydrochloride | Water | 90 | Moderate to High | nih.gov |

| 1,8-Diaminonaphthalene | Model Ketone | Chitosan Hydrochloride | Water | Not Specified | >85 (after 5 cycles) | researchgate.net |

Biochar Sulfonic Acid:

Carbon-based materials derived from biomass, such as biochar, can be functionalized to create effective and recyclable catalysts. Sulfonated carbons, including those derived from biochar, have been used to catalyze the synthesis of perimidines. For example, sulfonated ordered nanoporous carbon has been shown to effectively catalyze the cyclocondensation of various aldehydes and ketones with 1,8-diaminonaphthalene in ethanol at room temperature. materialsciencejournal.org

In a related development, a catalyst was prepared by modifying bone char, a waste product, with chlorosulfonic acid. nih.gov While this specific catalyst was demonstrated for the synthesis of pyrimidine-5-carbonitrile derivatives, the principle highlights the potential of using modified bio-waste as sustainable acid catalysts in heterocyclic synthesis. nih.gov The robustness of such catalysts is often demonstrated by their ability to be reused multiple times without a significant drop in efficiency. nih.gov

The table below summarizes findings related to the use of sulfonic acid-based carbon catalysts.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1,8-Diaminonaphthalene | Aldehydes & Ketones | Sulfonated Ordered Nanoporous Carbon | Ethanol | Room Temp. | Not Specified | materialsciencejournal.org |

| 4-Chlorobenzaldehyde, Urea, Malononitrile | Not Applicable | Bone Char-nPrN-SO3H | Solvent-free | 80 °C | High | nih.gov |

Reactivity and Chemical Transformations of 1 Ethyl 1h Perimidine and Perimidine Derivatives

Electrophilic Substitution Patterns on the Naphthalene (B1677914) Moiety

The naphthalene part of the perimidine ring system readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov The presence of the fused nitrogen-containing ring activates the naphthalene nucleus towards electrophiles. Theoretical calculations and experimental evidence show that the positions with the highest electron density, and therefore the most reactive sites for electrophilic attack, are the C4 and C9 positions. nih.govnih.gov However, substitution can also occur at other positions, and the regioselectivity can be influenced by reaction conditions and the nature of the substituents already present on the perimidine core. libretexts.orgnumberanalytics.comwordpress.com

For instance, the orientation of substitution on naphthalene can be complex, with the 1-position being generally the most reactive. libretexts.orgwordpress.com However, factors like steric hindrance and the specific reagents used can alter this preference. In sulfonations, for example, the reaction temperature can dictate the major product isomer. libretexts.org Similarly, in Friedel-Crafts acylations, the choice of solvent can direct the substitution to either the 1- or 2-position. libretexts.org This increased reactivity of polynuclear aromatic hydrocarbons like naphthalene compared to benzene (B151609) is attributed to the lower loss of stabilization energy in the intermediate step of the substitution. libretexts.org

Nucleophilic Reactivity at the Heteroaromatic Ring

The heteroaromatic portion of the perimidine scaffold is susceptible to nucleophilic attack. nih.gov This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atoms within the six-membered ring. While five-membered heterocycles are generally electron-rich and less prone to nucleophilic substitution, the introduction of electronegative atoms or electron-deficient functional groups can activate them for such reactions. youtube.comreddit.com In the case of perimidines, the fused ring system creates positions that are sufficiently electron-poor to react with nucleophiles.

For example, the heterocyclic ring of 4-substituted-1,8-naphthalimides, which share a similar structural motif with perimidines, has been shown to react with primary amine nucleophiles at room temperature. nih.gov This is contrary to earlier reports suggesting its inertness. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing a leaving group, followed by the elimination of that group. youtube.comyoutube.com The reactivity of such systems is enhanced when a good leaving group is present at positions ortho or para to the nitrogen atom. youtube.com

Tandem Reactions and Cycloaddition Processes (e.g., Diels-Alder, C-addition/hetero Diels-Alder)

Perimidine derivatives, including those with an ethyl group at the N-1 position, can participate in tandem and cycloaddition reactions to construct more complex heterocyclic systems. A notable example is the reaction of ethyl 1H-perimidine-2-acetate, which acts as a heterocyclic ketene (B1206846) aminal. rsc.orgrsc.org This compound reacts with dienophiles like ethyl propiolate or but-3-yn-2-one in a tandem C-addition/hetero Diels-Alder reaction to yield fused perimidines. rsc.orgrsc.org The process involves an initial carbon-carbon bond formation followed by an intramolecular [4+2] cycloaddition. rsc.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, involves a conjugated diene reacting with an alkene (dienophile). wikipedia.orgmasterorganicchemistry.com The reaction is often facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com In the context of perimidines, the heteroaromatic ring can act as or be part of the diene system. These reactions can be promoted by either conventional heating or microwave activation. rsc.org

The Diels-Alder reaction is a concerted pericyclic reaction that forms a substituted cyclohexene (B86901) derivative. wikipedia.org Its application has been extended to include heteroatoms in the diene or dienophile, known as the hetero-Diels-Alder reaction, which is instrumental in synthesizing various heterocyclic compounds. wikipedia.org The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the formation of endo products with cyclic dienes. libretexts.org

Annulation Reactions Leading to Fused Polycyclic Aromatic Systems (e.g., Diazapyrenes)

Perimidines serve as excellent synthons for the construction of fused polycyclic aromatic systems, particularly diazapyrenes. The high electron density at the peri-position of the naphthalene moiety makes 1H-perimidines effective nucleophiles in annulation reactions. nih.govku.edu These reactions typically proceed in acidic media, where the perimidine reacts with suitable electrophilic partners.

For example, Brønsted acid-assisted peri-annulations of 1H-perimidines with 5-alkynylpyrimidines lead to the formation of 7-formyl-1,3-diazopyrenes, albeit through unusual rearrangements. nih.govnih.govresearchgate.net The reaction pathway is dependent on the nature of the acetylene (B1199291) precursor. nih.gov Similarly, reactions of 1H-perimidines with chalcones in the presence of an acid provide a direct one-step route to 1,3-diazapyrene derivatives. nih.govku.edu These annulation strategies offer an efficient method for synthesizing complex, nitrogen-containing polycyclic aromatic compounds with potential applications in materials science. nih.gov

Quaternization and Further N-Functionalization Reactions

The nitrogen atoms in the perimidine ring can be readily quaternized and further functionalized. N-alkylation, including the introduction of an ethyl group to form 1-Ethyl-1H-perimidine, is a common transformation. nih.gov The N-methylation of 2-(pyridin-2-yl)-1H-perimidine has been shown to proceed under mild conditions, yielding both mono- and di-N-methylated products. nih.gov The quaternization leads to the formation of perimidinium salts. nih.gov

These N-functionalization reactions are significant as they can modify the electronic and steric properties of the perimidine system, influencing its reactivity and potential applications. For instance, N-alkylation can impact the solubility and biological activity of perimidine derivatives. The formation of N-arylpyrimidinium salts can also be a key step in deconstruction-reconstruction strategies for diversifying the pyrimidine (B1678525) core into other heterocyclic systems. nih.gov

Derivatization and Functional Group Interconversions on the Perimidine Scaffold

The perimidine scaffold allows for a wide range of derivatization and functional group interconversions, which are crucial for tailoring the properties of these compounds for specific applications. solubilityofthings.com Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com

On the perimidine skeleton, substituents can be introduced and modified through various chemical reactions. For example, a chloro group on the naphthalene ring can be displaced by nucleophiles. Amide functionalities can be introduced by reacting with appropriate amines. nih.gov Furthermore, functional groups on substituents can be interconverted. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. nih.gov These transformations are essential for creating libraries of perimidine derivatives for screening in drug discovery and materials science. The ability to perform late-stage functionalization on complex molecules containing a perimidine core is particularly valuable. researchgate.net The functionalization of pyrimidine and purine (B94841) bases, which are structurally related to the heteroaromatic part of perimidine, has been studied extensively, with reactions like radical substitution being employed to introduce new functional groups. rsc.orguhmreactiondynamics.org

Mechanistic Investigations into Perimidine Synthesis and Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The most prevalent method for synthesizing the perimidine core involves the cyclocondensation of 1,8-diaminonaphthalene (B57835) (DAN) with a carbonyl compound. researchgate.net In the case of 1-Ethyl-1H-perimidine, this would typically involve the reaction of DAN with an appropriate ethyl-containing carbonyl species.

A generally accepted mechanistic pathway for perimidine synthesis begins with the activation of the carbonyl carbon of the aldehyde or ketone, either by the solvent or a catalyst. This activation facilitates a nucleophilic attack from one of the amino groups of DAN, forming a Schiff base intermediate (imine). Subsequently, the second amino group of DAN performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclic intermediate. A final 1,3-proton transfer then yields the perimidine derivative. nih.gov

Various catalytic systems have been developed to enhance the efficiency and selectivity of perimidine synthesis. These can be broadly categorized as acid-catalyzed, metal-catalyzed, and others.

Acid-Catalyzed Synthesis: Brønsted acids like BF₃·H₂O have been effectively used to catalyze the cyclocondensation of DAN with ketones at room temperature. nih.gov Other acid catalysts include p-toluenesulfonic acid (PTSA), squaric acid, and Amberlyst-15. nih.govresearchgate.net The catalytic cycle in acid catalysis generally involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the diamine.

Metal-Catalyzed Synthesis: A variety of metal catalysts, including ruthenium(III) chloride, ytterbium(III) triflate, and bismuth(III) chloride, have been employed in perimidine synthesis. nih.govmaterialsciencejournal.org For instance, ruthenium(III) chloride catalyzes the reaction between DAN and various ketones in ethanol (B145695) at 40°C. nih.gov In these catalytic cycles, the metal ion typically acts as a Lewis acid, coordinating to the carbonyl oxygen to activate the electrophile. Some metal-catalyzed reactions can also proceed through different pathways, such as the cobalt-catalyzed reductive cyclization of dinitroarenes with aldehydes. nih.gov

Other Catalytic Systems: Nanocatalysts, such as nano-silica sulfuric acid (NSSA) and magnetic core-shell nanoparticles, have also been utilized. researchgate.netmaterialsciencejournal.orgnih.gov These catalysts often offer advantages like high efficiency, reusability, and environmentally friendly reaction conditions. researchgate.netnih.gov

The following table summarizes various catalytic systems used in the synthesis of perimidine derivatives, which are analogous to the synthesis of this compound.

| Catalyst Type | Specific Catalyst | Reactants | Conditions | Key Features |

| Acid | BF₃·H₂O | DAN, Ketones | Ethanol, Room Temp. | Eco-benign, High Yield |

| Acid | Squaric Acid | DAN, Ketones | Water, 80°C | Green, Reusable |

| Metal | RuCl₃ | DAN, Ketones | Ethanol, 40°C | Excellent Yields |

| Metal | Yb(OTf)₃ | DAN, Ketones | Ethanol, Room Temp. | Water Stable, Cheap |

| Nanocatalyst | NSSA | DAN, Aldehydes | Not specified | Efficient, Reusable |

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding the reaction mechanism. In the synthesis of perimidines, several key intermediates have been proposed and, in some cases, characterized.

The initial step of the reaction between 1,8-diaminonaphthalene and a carbonyl compound leads to the formation of a Schiff base (imine) . This intermediate is formed through the condensation of one of the amino groups with the carbonyl group, accompanied by the elimination of a water molecule. nih.gov

Following the formation of the Schiff base, an intramolecular cyclization occurs. The second amino group attacks the imine carbon, generating a cyclic intermediate . nih.gov This intermediate is a 2,3-dihydro-1H-perimidine derivative. For many perimidine syntheses, this dihydroperimidine is a stable, isolable product. researchgate.netmdpi.com

In some reaction pathways, particularly those involving different starting materials or catalysts, other types of intermediates may be formed. For example, in visible-light-driven photocatalytic reactions, diradical intermediates have been proposed. acs.org In the context of the Bamberger rearrangement, a reaction that can occur with related nitrogen-containing heterocycles, a nitrenium-ion intermediate has been suggested. beilstein-journals.org

The characterization of these intermediates often relies on spectroscopic techniques such as NMR and mass spectrometry. researchgate.netmdpi.comdntb.gov.ua In some instances, single-crystal X-ray diffraction can be used to confirm the structure of stable intermediates like 2,3-dihydro-1H-perimidines. mdpi.comdntb.gov.ua

The following table outlines the key reactive intermediates in a typical perimidine synthesis.

| Intermediate | Description | Method of Formation |

| Schiff Base (Imine) | Formed from the condensation of one amino group of DAN with the carbonyl compound. | Nucleophilic attack of NH₂ on C=O followed by dehydration. |

| Cyclic Intermediate | A 2,3-dihydro-1H-perimidine structure resulting from intramolecular cyclization. | Intramolecular nucleophilic attack of the second NH₂ on the imine carbon. |

| Diradical Intermediate | Proposed in photocatalytic reactions. | Triplet-triplet energy transfer followed by rearrangement. |

| Nitrenium-ion Intermediate | Suggested in related heterocyclic rearrangements. | Heterolytic cleavage of an N-O bond. |

Role of Specific Catalysts in Influencing Reaction Mechanism and Selectivity

The choice of catalyst can significantly influence the reaction mechanism and, consequently, the selectivity of perimidine synthesis. Different catalysts can alter the reaction pathway, leading to different products or favoring the formation of a specific isomer.

Lewis and Brønsted Acid Catalysts: Lewis acids, such as Yb(OTf)₃ and BiCl₃, and Brønsted acids, like PTSA and BF₃·H₂O, primarily function by activating the carbonyl group of the aldehyde or ketone. nih.gov This activation lowers the energy barrier for the initial nucleophilic attack by the diamine, thereby accelerating the reaction rate. The selectivity in these reactions is often high, leading to the desired perimidine product in good yields. nih.gov

Transition Metal Catalysts: Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, can operate through more complex catalytic cycles. nih.govacs.orgacs.org For example, a rhodium(III)-catalyzed reaction might involve a concerted metalation-deprotonation step to form a metallacycle intermediate, followed by coordination of the second reactant and subsequent insertion steps. acs.org These types of catalysts can offer high chemo- and regioselectivity, which is particularly important in the synthesis of unsymmetrically substituted perimidines. acs.org Iridium-pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines, proceeding through a sequence of condensation and dehydrogenation steps. acs.org

Nanocatalysts: Nanocatalysts, such as SBA-15 supported iridium and ruthenium complexes, have demonstrated high catalytic activity and recyclability in the synthesis of substituted perimidines. researchgate.net The high surface area and tailored active sites of these materials can enhance reaction rates and selectivity. Magnetic nanocatalysts offer the additional advantage of easy separation from the reaction mixture, contributing to more sustainable synthetic processes. nih.gov

The following table provides examples of how different catalysts influence perimidine synthesis.

| Catalyst | Proposed Role | Influence on Mechanism | Selectivity |

| Yb(OTf)₃ | Lewis Acid | Activates carbonyl group for nucleophilic attack. | High yield of perimidine derivatives. |

| PTSA | Brønsted Acid | Protonates carbonyl group, increasing electrophilicity. | Efficient formation of perimidines. |

| Ir-pincer complex | Transition Metal Catalyst | Facilitates a multi-step condensation and dehydrogenation sequence. | High regioselectivity for unsymmetrical pyrimidines. |

| SBA-15@TZP-Ir/Ru | Supported Nanocatalyst | Provides highly active and recyclable catalytic sites. | High catalytic activity and recyclability. |

Kinetic Analysis of Perimidine-Forming Reactions

Detailed kinetic analysis of perimidine-forming reactions is less commonly reported in the literature compared to synthetic methodologies. However, insights can be drawn from studies on analogous heterocyclic formations, such as the Knoevenagel condensation, and from general principles of reaction kinetics.

The rate of perimidine formation is expected to depend on the concentrations of the reactants (1,8-diaminonaphthalene and the carbonyl compound) and the catalyst. For a typical acid-catalyzed reaction, the rate law would likely be complex, reflecting the multi-step nature of the mechanism, including the pre-equilibrium of catalyst-substrate binding.

Fluorescence quenching experiments can be used to probe the kinetics of photocatalytic reactions. In one such study, the quenching of a photoexcited iridium catalyst by a phthalimide (B116566) derivative was observed, and the quenching rate constant (k_q) was determined to be 1.513 × 10⁸ L·mol⁻¹·s⁻¹. acs.org

Cyclic voltammetry is another technique that can provide kinetic information, particularly for reactions involving electron transfer. It can be used to measure the rates of electron transfer between reactants. nih.gov

| Reaction Step | Rate Constant (Hypothetical) | Method of Determination | Significance |

| Iminium Ion Formation | k₁ = 0.0141 L·mol⁻¹·s⁻¹ | UV-Vis Spectroscopy | Rate-determining step in some amine-catalyzed condensations. |

| Photocatalyst Quenching | k_q = 1.5 x 10⁸ L·mol⁻¹·s⁻¹ | Fluorescence Quenching | Indicates the efficiency of energy transfer in photocatalysis. |

| Triplet State Decay | k_d = 2.5 x 10⁴ s⁻¹ | Laser Flash Photolysis | Intrinsic lifetime of an excited state intermediate. |

Theoretical and Computational Chemistry Studies on 1 Ethyl 1h Perimidine and Perimidine Derivatives

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the geometric and electronic structures of molecules. By solving the Schrödinger equation in an approximate manner, DFT methods can predict key structural parameters and electronic properties.

For perimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries. openaccesspub.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, in related heterocyclic systems, DFT has been shown to reproduce experimental bond distances to within approximately 0.01 Å and bond angles to within about 0.5 degrees.

Table 1: Representative Calculated Geometric Parameters for a Perimidine Derivative Core

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.375 Å irjweb.com |

| Bond Length | C3-N2 | 1.390 Å irjweb.com |

| Bond Angle | C1-N2-C3 | 105.0° |

| Dihedral Angle | C10-N11-C14-N13 | 0° irjweb.com |

| Dihedral Angle | C10-N11-C14-N15 | 180° irjweb.com |

| Note: Data is representative of a related benzimidazole-triazine derivative as specific data for 1-Ethyl-1H-perimidine was not available in the searched literature. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). acs.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. openaccesspub.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a series of 2,3-dihydro-1H-perimidine derivatives studied using DFT, the HOMO was found to be localized on the 2,3-dihydro-1H-perimidine functional group containing the nitrogen heteroatoms, while the LUMO was distributed over the entire molecule. openaccesspub.org

Analysis of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), derived from HOMO and LUMO energies, provides a quantitative measure of the molecule's reactivity. irjweb.com For example, a higher chemical hardness indicates lower reactivity. irjweb.com

Table 2: Representative Calculated Frontier Molecular Orbital Energies and Related Parameters for a Perimidine Derivative

| Parameter | Value (eV) |

| EHOMO | -6.297 irjweb.com |

| ELUMO | -1.810 irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.487 irjweb.com |

| Chemical Hardness (η) | 2.244 irjweb.com |

| Electronegativity (χ) | 4.053 |

| Electrophilicity Index (ω) | 3.655 |

| Note: Data is representative of a related benzimidazole-triazine derivative as specific data for this compound was not available in the searched literature. Electronegativity and Electrophilicity Index were calculated using the formulas χ = -(EHOMO + ELUMO)/2 and ω = χ²/ (2η) respectively. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. mdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in confirming molecular structures. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These calculations are sensitive to the molecular geometry, so an accurate optimized structure is essential for reliable predictions. modgraph.co.uk For complex molecules, considering a Boltzmann-weighted average of chemical shifts from different low-energy conformers can improve accuracy.

Table 3: Representative Predicted ¹H NMR Chemical Shifts for a Perimidine Derivative

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| N-H | 9.01 | - |

| Aromatic-H | 7.196 - 7.836 | - |

| C-H (bridge) | 5.839 | - |

| OCH₃ | 2.197 | - |

| Note: Data is for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine. openaccesspub.org Specific calculated values were not provided in the source. |

Conformational Analysis and Energetics of Tautomeric Forms

For molecules with flexible components or the potential for tautomerism, computational analysis of different conformations and tautomers is crucial for understanding their behavior.

Conformational Analysis: The ethyl group in this compound can rotate around the C-N single bond, leading to different conformations. While the energy barrier for this rotation is expected to be relatively low, computational methods can be used to map the potential energy surface and identify the most stable conformer(s). This is important as the molecular conformation can influence its physical and biological properties.

Tautomerism: Perimidine systems can potentially exist in different tautomeric forms. For the parent 1H-perimidine, proton transfer from the nitrogen at position 1 to other nitrogen or carbon atoms in the ring system could lead to different tautomers. The relative stability of these tautomers can be assessed by calculating their energies using DFT. nih.gov The surrounding environment, such as the solvent, can significantly influence the tautomeric equilibrium. For instance, in the gas phase, one tautomer might be dominant, while in a polar solvent, a different tautomer or a mixture of tautomers might be favored. nih.gov For this compound, the presence of the ethyl group prevents tautomerism involving the N1-H proton, but other tautomeric forms involving proton migration from the CH₂ group of the ethyl substituent or from the aromatic backbone could be computationally explored.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the movements and interactions of molecules in different environments, such as in solution or in a biological system. researchgate.net

For this compound, MD simulations could be used to:

Explore conformational flexibility: To study the rotation of the ethyl group and the flexibility of the perimidine ring system in a solvent.

Analyze intermolecular interactions: To investigate how this compound interacts with solvent molecules or other solutes. This can provide insights into its solubility and aggregation behavior. nih.govrsc.org

Study binding to biological targets: If this compound is being investigated for biological activity, MD simulations can be used to model its binding to a target protein or enzyme. These simulations can reveal the key interactions responsible for binding and the stability of the complex over time. nih.govpdx.edu

MD simulations are computationally intensive but offer a unique window into the dynamic nature of molecular systems, which is often difficult to access through static computational methods or experimental techniques alone. researchgate.net

Applications of Perimidine Chemical Systems in Catalysis and Advanced Materials Research

Perimidine-Based Ligands and Catalysts in Organic Transformations

While perimidine derivatives are explored as ligands, specific research on 1-Ethyl-1H-perimidine in this capacity is not detailed in current literature.

Design and Synthesis of Perimidine-Derived N-Heterocyclic Carbene (NHC) Complexes

A comprehensive search of scientific databases reveals a lack of specific studies on the design and synthesis of N-Heterocyclic Carbene (NHC) complexes derived directly from this compound. The synthesis of NHC precursors typically involves the quaternization of the nitrogen atoms within a heterocyclic scaffold, followed by deprotonation. While this is a general strategy, its application to this compound to create specific NHC ligands and their subsequent metal complexes has not been reported.

Role of Perimidine Scaffolds in Catalytic Activity and Selectivity

The general perimidine scaffold is of interest in catalysis due to its rigid structure and electron-donating properties. However, there is no available research that specifically investigates the role of the 1-ethyl group in this compound on the catalytic activity or selectivity of potential derived catalysts. Such studies would be necessary to understand how this specific substituent influences the electronic and steric environment of a catalytic center.

Integration of Perimidine Moieties in Polymer Chemistry

There are no available scientific reports detailing the integration of this compound as a monomer or functional moiety in polymer chemistry. The development of new polymers often relies on monomers with specific reactive groups suitable for polymerization reactions. Research has yet to explore the synthesis of such polymerizable derivatives of this compound or their incorporation into polymer backbones or side chains.

Perimidine Derivatives in the Development of Optoelectronic Materials and Photosensors

The broader class of perimidines has been investigated for applications in optoelectronics due to their fluorescent properties. ontosight.ai However, specific data on the photophysical properties, such as absorption and emission spectra, quantum yields, and lifetime measurements, for this compound are not available. Consequently, its evaluation for use in optoelectronic devices or as a photosensor has not been documented.

Q & A

Q. How can this compound be integrated into materials science research (e.g., organic electronics or MOFs)?

- Methodological Answer :

- Organic Electronics : Measure charge-carrier mobility via space-charge-limited current (SCLC) techniques. Synthesize doped films for conductivity tests .

- MOFs : Use as a ligand in metal-organic frameworks. Characterize porosity via BET surface area analysis and gas adsorption isotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.